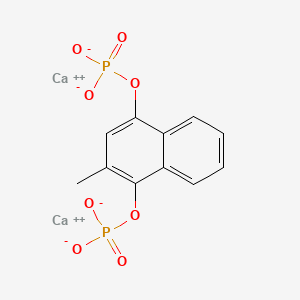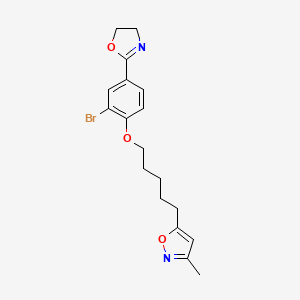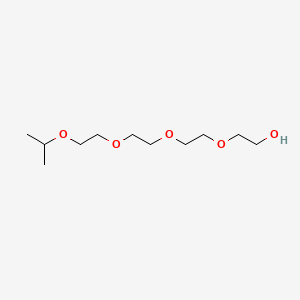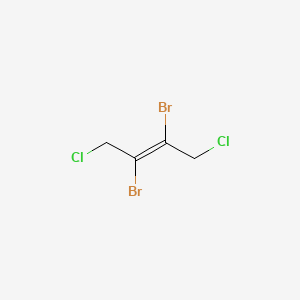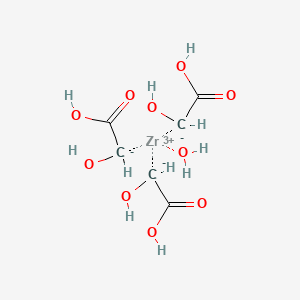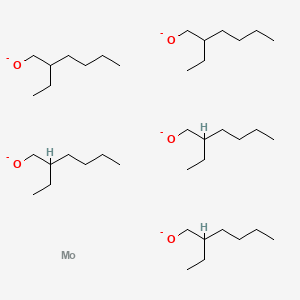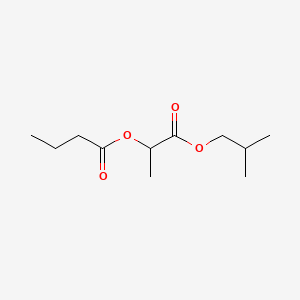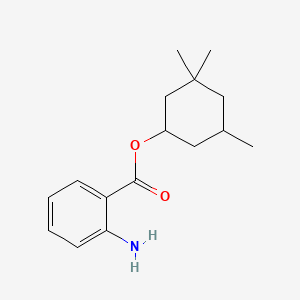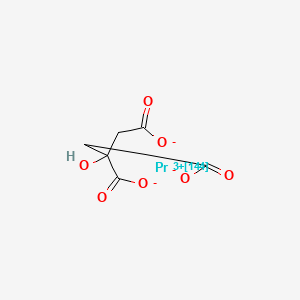
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium is a chemical compound with the molecular formula C10H15NO3S and a molecular weight of 229.296 g/mol It is known for its unique structure, which includes a pyridinium ring substituted with two methyl groups at positions 2 and 6, and a sulphonatopropyl group at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium typically involves the reaction of 2,6-dimethylpyridine with 3-chloropropanesulfonic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbon atom of the chloropropanesulfonic acid, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfonic acids, reduced sulfur compounds.
Substitution Products: Various substituted pyridinium derivatives.
科学研究应用
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphonatopropyl group can enhance the compound’s solubility and binding affinity, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,6-Dimethylpyridine: Lacks the sulphonatopropyl group, making it less soluble and less reactive in certain contexts.
1-(3-Sulphonatopropyl)pyridinium: Lacks the methyl groups at positions 2 and 6, affecting its chemical properties and reactivity.
Uniqueness
2,6-Dimethyl-1-(3-sulphonatopropyl)pyridinium is unique due to the presence of both the methyl groups and the sulphonatopropyl group, which confer distinct chemical and physical properties. These structural features make it a versatile compound with diverse applications in various fields.
属性
CAS 编号 |
93803-26-0 |
|---|---|
分子式 |
C10H15NO3S |
分子量 |
229.30 g/mol |
IUPAC 名称 |
3-(2,6-dimethylpyridin-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C10H15NO3S/c1-9-5-3-6-10(2)11(9)7-4-8-15(12,13)14/h3,5-6H,4,7-8H2,1-2H3 |
InChI 键 |
SZXKBAYUORLNCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C(=CC=C1)C)CCCS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


